molecular formula C6H8ClN3OS B1587609 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide CAS No. 544700-56-3

4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B1587609
M. Wt: 205.67 g/mol
InChI Key: OVINGJRLYFGATF-UHFFFAOYSA-N
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Description

4-Chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, also known as 4-chloro-N-butanamidothiadiazole (CBT), is a synthetic organic compound that is used in various scientific research applications. It is a colorless, odorless, and water-soluble compound, and it is widely used in the laboratory for its unique properties. CBT is used in the synthesis of various chemical compounds, as a reagent in organic synthesis, and as a catalyst in biochemical reactions. Additionally, it has been studied for its potential applications in drug design and drug delivery.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated the utility of 1,3,4-thiadiazole derivatives, related to 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, in the synthesis of compounds with significant antimicrobial properties. For instance, Farag et al. (2009) explored the synthesis and antimicrobial evaluation of new derivatives incorporating the pyrimidine ring, which showed moderate antimicrobial activity. This suggests the potential of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide in contributing to the development of new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Anticancer Properties

The compound and its derivatives have been investigated for their anticancer activities. Gomha et al. (2017) synthesized a novel series of thiadiazole derivatives that exhibited potent anticancer activity against Hepatocellular carcinoma cell lines. This research indicates the promise of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide derivatives as valuable therapeutic agents in cancer treatment (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Enzyme Inhibition for Therapeutic Applications

Nazir et al. (2018) explored the synthesis of indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showing potent urease inhibitory activity. These findings underscore the potential of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide derivatives in the development of enzyme inhibitors that could serve as therapeutic agents for diseases requiring urease inhibition (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Ali Shah, Shahid, & Seo, 2018).

Corrosion Inhibition

In addition to biomedical applications, 1,3,4-thiadiazole derivatives have shown efficacy in corrosion inhibition, a field relevant to industrial maintenance and preservation. Bentiss et al. (2007) reported on the corrosion inhibition properties of 1,3,4-thiadiazole compounds for mild steel in acidic solutions, suggesting applications of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide derivatives in protecting metals from corrosion (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).

properties

IUPAC Name

4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS/c7-3-1-2-5(11)9-6-10-8-4-12-6/h4H,1-3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVINGJRLYFGATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395058
Record name 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide

CAS RN

544700-56-3
Record name 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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